

J-104129: A Comprehensive Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: J-104129

Cat. No.: B1242836

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Abstract

J-104129 is a potent and highly selective antagonist of the muscarinic M3 receptor, a key target in the regulation of smooth muscle contraction and glandular secretion. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of **J-104129**. It includes a summary of its binding affinity and functional potency, detailed experimental protocols for key assays, and a visualization of the relevant signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the field of muscarinic receptor pharmacology and drug development.

Introduction

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M3 subtype is predominantly expressed on smooth muscle cells, secretory glands, and the vascular endothelium. Its activation leads to a cascade of intracellular events culminating in smooth muscle contraction and glandular secretion. Consequently, M3 receptor antagonists are of significant therapeutic interest for the treatment of various conditions, including chronic obstructive pulmonary disease (COPD), overactive bladder, and irritable bowel syndrome.

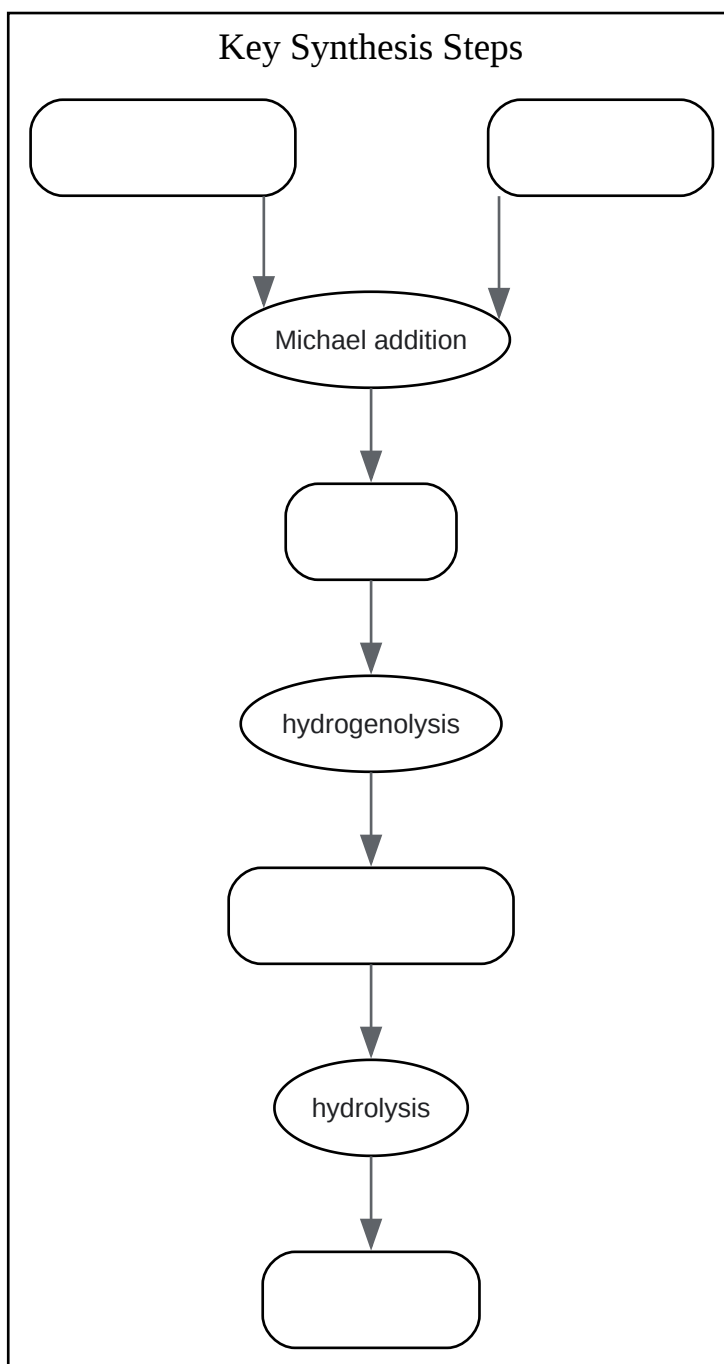
The development of selective M3 receptor antagonists has been a major goal in medicinal chemistry to minimize the side effects associated with non-selective muscarinic blockers. **J-104129** emerged from a research program aimed at identifying novel compounds with high affinity for the M3 receptor and significant selectivity over the M2 subtype, which is primarily located in the heart and whose blockade can lead to undesirable cardiovascular effects.

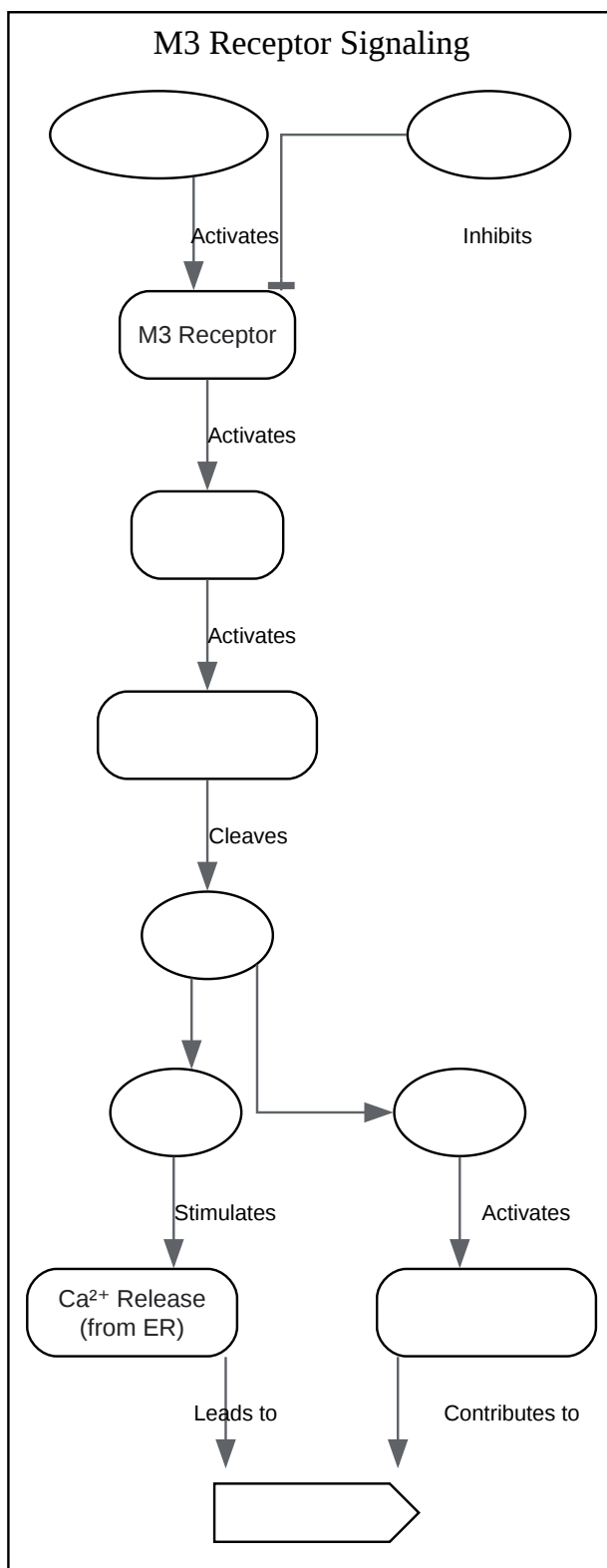
Discovery and Synthesis

J-104129, chemically known as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-hydroxy-2-phenylacetamide, was identified through a systematic exploration of 4-acetamidopiperidine derivatives. The key to its high affinity and selectivity lies in the specific stereochemistry and the nature of the substituents on the piperidine and acetamide moieties.

Synthesis Workflow

The stereoselective synthesis of **J-104129** was a critical step in its development, ensuring the desired pharmacological activity resided in a single enantiomer. A key publication by Mitsuya et al. outlines a diastereoselective synthesis.





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